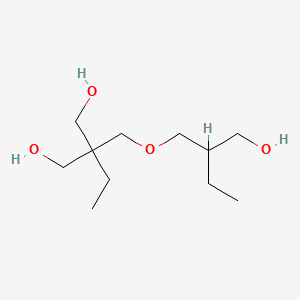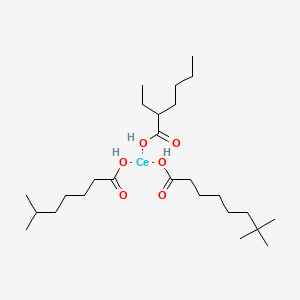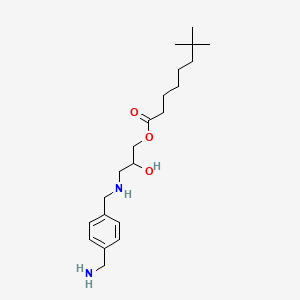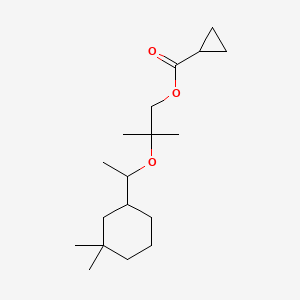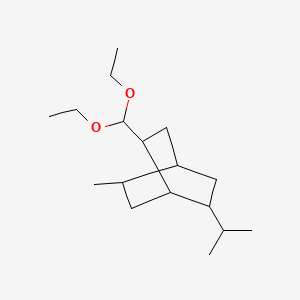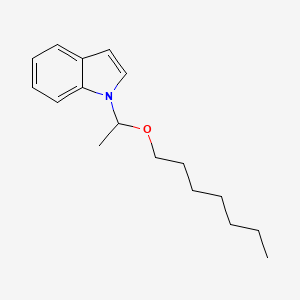
1-(1-(Heptyloxy)ethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Heptyloxy)ethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The structure of this compound consists of an indole core with a heptyloxyethyl substituent at the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-(1-(Heptyloxy)ethyl)-1H-indole typically involves the alkylation of indole with 1-bromoheptane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Alkylation Reaction:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(1-(Heptyloxy)ethyl)-1H-indole undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the indole ring
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Mild to strong reducing conditions
Products: Reduced derivatives of the indole ring
-
Substitution
Reagents: Halogens (Cl₂, Br₂), electrophiles (NO₂⁺, SO₃H⁺)
Conditions: Varies depending on the electrophile
Products: Substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
1-(1-(Heptyloxy)ethyl)-1H-indole has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a precursor for the synthesis of various indole derivatives with potential biological activities.
-
Biology
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
- Investigated for its potential role in modulating biological pathways.
-
Medicine
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug discovery and development as a lead compound for designing new pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(1-(Heptyloxy)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1-(Heptyloxy)ethyl)-1H-indole can be compared with other indole derivatives such as:
-
1-Methylindole
- Similar structure but with a methyl group instead of a heptyloxyethyl group.
- Different physical and chemical properties due to the shorter alkyl chain.
-
1-(1-(Methoxy)ethyl)-1H-indole
- Similar structure but with a methoxyethyl group instead of a heptyloxyethyl group.
- Different reactivity and biological activity due to the presence of the methoxy group.
-
1-(1-(Butyloxy)ethyl)-1H-indole
- Similar structure but with a butyloxyethyl group instead of a heptyloxyethyl group.
- Different solubility and interaction with biological targets due to the shorter alkyl chain.
The uniqueness of this compound lies in its specific substituent, which imparts distinct physical, chemical, and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
41969-49-7 |
|---|---|
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
1-(1-heptoxyethyl)indole |
InChI |
InChI=1S/C17H25NO/c1-3-4-5-6-9-14-19-15(2)18-13-12-16-10-7-8-11-17(16)18/h7-8,10-13,15H,3-6,9,14H2,1-2H3 |
InChI-Schlüssel |
XJIFFXMDXQSXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(C)N1C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


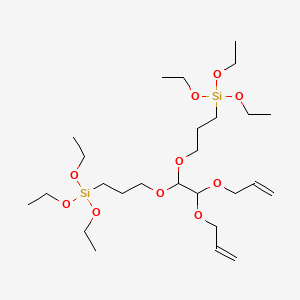
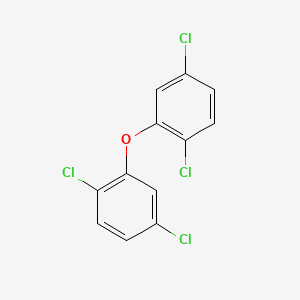
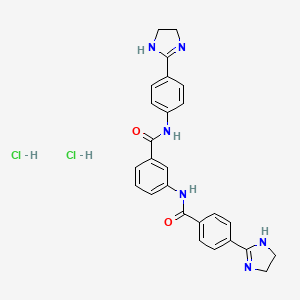
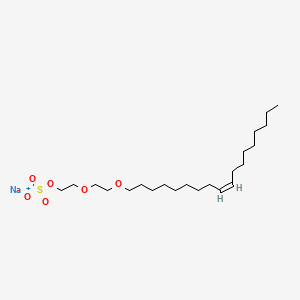



![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
